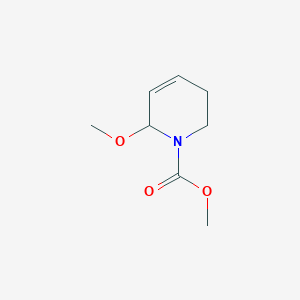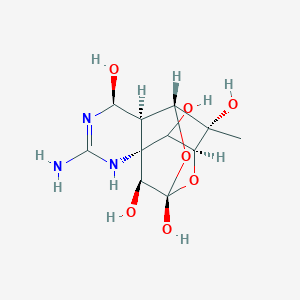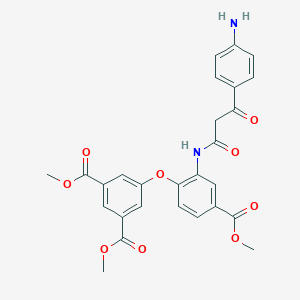
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxylates and is synthesized through various methods, including the Pinner reaction and the Gewald reaction. In
Mécanisme D'action
The exact mechanism of action of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, studies have suggested that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate may exert its therapeutic effects through the modulation of neurotransmitters such as GABA and glutamate. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can increase GABA levels in the brain, which may contribute to its anticonvulsant and antidepressant effects. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit neuroprotective effects, which may be attributed to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its potential therapeutic properties, which may provide insights into the development of new drugs for the treatment of epilepsy and depression. However, one limitation of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the study of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate include further exploration of its potential therapeutic properties, optimization of its synthesis, and elucidation of its mechanism of action.
Méthodes De Synthèse
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized through the Pinner reaction, which involves the reaction of 2-methoxypyridine with methanol and hydrochloric acid. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a white crystalline solid. Another method of synthesis is the Gewald reaction, which involves the reaction of 2-methoxypyridine with carbon disulfide and sodium methoxide. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a yellow crystalline solid.
Applications De Recherche Scientifique
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. One area of research is its potential as an anticonvulsant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits anticonvulsant activity in animal models of epilepsy. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been studied for its potential as an antidepressant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits antidepressant activity in animal models of depression.
Propriétés
Numéro CAS |
114523-69-2 |
|---|---|
Nom du produit |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-5-3-4-6-9(7)8(10)12-2/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
GUJONRXISVYHIG-UHFFFAOYSA-N |
SMILES |
COC1C=CCCN1C(=O)OC |
SMILES canonique |
COC1C=CCCN1C(=O)OC |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 5,6-dihydro-2-methoxy-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



